2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide
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Overview
Description
2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a dichlorophenyl group, a morpholinyl group, and an acetamide linkage, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide typically involves the following steps:
Formation of the dichlorophenyl intermediate: The starting material, 2,6-dichloroaniline, is reacted with acetic anhydride to form 2,6-dichloroacetanilide.
Introduction of the morpholinyl group: The 2,6-dichloroacetanilide is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, while the morpholinyl group can enhance the compound’s solubility and bioavailability. The acetamide linkage provides stability to the molecule, allowing it to exert its effects over a prolonged period.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide: Similar structure but with methyl groups instead of chlorine atoms.
2-(2,6-dichlorophenyl)-N-[2-(4-piperidinyl)ethyl]acetamide: Similar structure but with a piperidinyl group instead of a morpholinyl group.
Uniqueness
2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide is unique due to the presence of both dichlorophenyl and morpholinyl groups, which confer distinct chemical and biological properties. The dichlorophenyl group enhances its reactivity, while the morpholinyl group improves its solubility and potential biological activity.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-12-2-1-3-13(16)11(12)10-14(19)17-4-5-18-6-8-20-9-7-18/h1-3H,4-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNCNEANQQLHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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